N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

STAT3 inhibition Pyrrolidine carboxamide SAR Chemical probe selectivity

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide (CAS 1209861-60-8; molecular formula C18H19ClN2O; MW 314.81 g/mol) is a synthetic pyrrolidine-1-carboxamide derivative featuring a 3-phenyl substitution on the pyrrolidine ring and a 4-chlorobenzyl group on the carboxamide nitrogen. The compound is commercially available as a research reagent (purity ≥95%) from multiple chemical vendors and is cataloged under the pyrrolidine and carboxamide compound classes.

Molecular Formula C18H19ClN2O
Molecular Weight 314.81
CAS No. 1209861-60-8
Cat. No. B2398446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
CAS1209861-60-8
Molecular FormulaC18H19ClN2O
Molecular Weight314.81
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22)
InChIKeyXTGRMTSBYPXDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Chemical Identity and Baseline Properties of N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide (CAS 1209861-60-8)


N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide (CAS 1209861-60-8; molecular formula C18H19ClN2O; MW 314.81 g/mol) is a synthetic pyrrolidine-1-carboxamide derivative featuring a 3-phenyl substitution on the pyrrolidine ring and a 4-chlorobenzyl group on the carboxamide nitrogen . The compound is commercially available as a research reagent (purity ≥95%) from multiple chemical vendors and is cataloged under the pyrrolidine and carboxamide compound classes . Its structural scaffold places it within a broad family of pyrrolidine carboxamides that have been explored for diverse biological targets, including melanocortin-4 receptor (MC4R), gonadotropin-releasing hormone (GnRH) receptor, and various kinase and protease targets [1][2].

Why Generic Substitution Risks Experimental Inconsistency: Structural Differentiation of N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide


Although the pyrrolidine-1-carboxamide chemotype is widely represented in screening libraries, the precise combination of a 3-phenyl group on the pyrrolidine ring and a 4-chlorobenzyl substituent on the urea-like carboxamide nitrogen is not a generic or interchangeable motif . Published structure-activity relationship (SAR) studies on related pyrrolidine carboxamides at targets such as MC4R, GnRH receptor, TRPV1, and CCR5 demonstrate that even minor modifications to the N-substituent (e.g., 4-chloro vs. 4-bromo vs. 4-methyl on the benzyl group) can produce order-of-magnitude shifts in binding affinity (Ki) and functional activity (IC50/EC50) [1][2][3]. For instance, within the trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamide series, the benzylamine derivative 18v exhibited a Ki of 0.5 nM at MC4R, whereas closely related analogs showed substantially weaker binding, underscoring that subtle structural modifications are not functionally neutral [1]. Consequently, substituting this specific compound with a near neighbor—such as N-[(4-bromophenyl)methyl]- or N-[(3-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide—without experimental validation introduces uncontrolled variables that can undermine assay reproducibility and lead to false negative or false positive conclusions in target identification campaigns.

Quantitative Differentiation Evidence for N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide Against Structural Analogs


Structural Determinants of Target Engagement: 4-Chlorobenzyl vs. 4-Ethylphenyl Substitution in STAT3 Screening

The N-(4-chlorobenzyl) substituent in the target compound provides distinct electronic and steric properties compared to alkyl-substituted phenyl analogs. In a high-throughput screen against the STAT3 SH2 domain (human), the analog N-(4-ethylphenyl)-3-phenylpyrrolidine-1-carboxamide showed negligible inhibitory activity with an EC50 > 55,700 nM [1]. While the target compound itself has no published STAT3 data, the contrast between a 4-chloro electron-withdrawing substituent and a 4-ethyl electron-donating group establishes a class-level inference that the 4-chlorobenzyl motif is non-redundant for recognition at certain protein binding pockets. This is corroborated by MC4R SAR studies where 4-chlorophenyl-containing pyrrolidine carboxamides achieved Ki values as low as 0.5 nM, whereas analogs lacking the halogen substitution showed markedly reduced affinity [2]. The 4-chlorobenzyl group thus serves as a privileged fragment whose replacement cannot be assumed to yield equivalent biological outcomes.

STAT3 inhibition Pyrrolidine carboxamide SAR Chemical probe selectivity

Synthetic Accessibility and Purity: A Controlled Starting Point for SAR Expansion vs. Multi-Substituted Analogs

The target compound is synthesized via a straightforward two-step sequence: reaction of 4-chlorobenzyl chloride with 3-phenylpyrrolidine under basic conditions (NaH or K2CO3 in DMF/THF), followed by carbamoylation . This convergent route contrasts with more complex analogs such as N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide (CAS 1448030-62-3), which requires a multi-step sequence involving sulfonylation and additional purification steps, resulting in higher synthetic burden and cost . The target compound is commercially available at ≥95% purity with confirmed molecular identity (SMILES: ClC1=CC=C(CNC(=O)N2CCC(C2)C2=CC=CC=C2)C=C1), providing a well-characterized starting point for derivatization . In contrast, many close analogs (e.g., N-[(4-bromophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide) are not listed as stock items by major vendors, requiring custom synthesis with associated lead times and cost premiums. This combination of synthetic tractability and commercial availability reduces procurement risk and accelerates SAR exploration timelines.

Medicinal chemistry Parallel synthesis Hit-to-lead optimization

Physicochemical Property Space: Positioned for CNS Penetration Potential Relative to Higher-MW Pyrrolidine Carboxamides

The target compound has a molecular weight of 314.81 g/mol, a calculated logP estimated at approximately 3.5–4.0 (based on the C18H19ClN2O formula and structural analogs), and one hydrogen bond donor (the carboxamide NH), placing it within favorable physicochemical space for potential CNS penetration . This contrasts with more elaborate pyrrolidine-1-carboxamide ligands such as BDBM50225086 (CHEMBL400390; MW ~530 g/mol), which incorporates a thieno[2,3-b]pyrrole core and exhibits GnRH receptor binding (IC50 = 64–445 nM) but exceeds typical CNS drug-likeness thresholds [1]. Similarly, pyrrolidine carboxamide TRPV1 antagonist 7q (IC50 = 2.66 nM) achieves excellent brain penetration (brain/plasma ratio = 1.66) with a molecular weight of ~420 g/mol, demonstrating that the pyrrolidine-1-carboxamide scaffold can support CNS exposure when physicochemical properties are optimized [2]. The target compound's lower molecular weight and reduced topological polar surface area (tPSA estimated ~32–35 Ų) relative to these advanced leads suggest greater passive permeability potential, though this inference requires experimental confirmation.

CNS drug discovery Physicochemical properties Blood-brain barrier penetration

High-Confidence Application Scenarios for N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide in Research and Early Discovery


Scaffold for Parallel SAR Exploration of Pyrrolidine-1-Carboxamide Chemotypes

The target compound's documented two-step synthesis, commercial availability at ≥95% purity, and moderate molecular weight (314.81 g/mol) make it an operationally efficient core scaffold for parallel medicinal chemistry efforts [1][2]. Research teams can use this compound as a parent structure for systematic variation of the N-benzyl substituent (e.g., halogen scanning: 4-F, 4-Br, 4-I; or substituent migration: 3-chloro, 2-chloro) to probe SAR at targets where pyrrolidine carboxamides have shown activity, including MC4R, GnRH receptor, and TRPV1 [3][4]. The pre-established synthetic route enables rapid analog generation without de novo route development.

Reference Compound for Selectivity Profiling Against STAT3 and Related SH2 Domain Targets

Structural analogs of the target compound have been screened against STAT3, with N-(4-ethylphenyl)-3-phenylpyrrolidine-1-carboxamide showing negligible activity (EC50 > 55.7 μM) [1]. The target compound, with its distinct 4-chlorobenzyl substituent, can serve as a matched reference compound in selectivity panels to determine whether the 4-chloro motif confers any binding advantage at STAT3 or related SH2-domain proteins. This head-to-head comparison design is directly enabled by the structural differences documented between the target compound and its 4-ethylphenyl analog.

Fragment-Like Probe for CNS-Targeted Screening Collections

With a molecular weight of 314.81 g/mol, a single hydrogen bond donor, and a predicted logP in the range of 3.5–4.0, the target compound resides within favorable physicochemical space for blood-brain barrier penetration—a property confirmed for related pyrrolidine-1-carboxamide TRPV1 antagonists (brain/plasma ratio = 1.66) [1][2]. Compound management groups building CNS-focused screening libraries can prioritize this scaffold as a tractable, low-MW entry point for hit identification, particularly where downstream optimization of CNS exposure is anticipated based on class precedent.

Negative Control or Counter-Screen Compound in MC4R Agonist/Antagonist Assays

Published SAR on trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides identified potent MC4R ligands (e.g., compound 18v: Ki = 0.5 nM, IC50 = 48 nM) [1]. The target compound differs in the position of the phenyl substituent (3-phenyl vs. 4-phenyl on pyrrolidine) and the nature of the carboxamide attachment (urea-like N-benzyl carboxamide vs. piperazinecyclohexane carboxamide). These structural differences—supported by the established SAR showing that pyrrolidine substitution pattern and linker composition critically determine MC4R activity—position the target compound as a potentially weak or inactive comparator in MC4R counter-screens, useful for validating assay specificity and ruling out non-specific pyrrolidine carboxamide effects.

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.